Cuprous thiocyanate

CHCuNS

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CHCuNS

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Catalysis

Cuprous thiocyanate acts as a catalyst in various organic synthesis reactions, including:

- Click chemistry: This approach allows the rapid and efficient formation of new molecules by joining two building blocks using a cycloaddition reaction. CuSCN serves as a catalyst in several click reactions, such as the Huisgen cycloaddition between azides and alkynes .

- Coupling reactions: These reactions involve the formation of carbon-carbon bonds between two different organic molecules. CuSCN can be used as a catalyst in Sonogashira coupling, which is a type of palladium-catalyzed cross-coupling reaction for the synthesis of alkynes .

- Polymerization reactions: CuSCN can be used as a catalyst or co-catalyst in the polymerization of various monomers, including the synthesis of conducting polymers .

Photovoltaics

Cuprous thiocyanate is being explored as a potential material for perovskite solar cells, a type of next-generation solar cell technology with the potential for high efficiency and low cost. CuSCN is being investigated as a hole transport layer (HTL) in these cells, which plays a crucial role in efficient charge collection and transport .

Sensors

Due to its ability to interact with specific ions, CuSCN is being explored for the development of selective sensors for various analytes, including:

- Thiocyanate (SCN-) detection: CuSCN can be used in ion-selective electrodes for the detection of SCN- ions in environmental samples .

- Heavy metal ion detection: Studies are exploring the use of CuSCN-based materials for the detection of heavy metal ions like mercury and lead, which are environmental pollutants .

Cuprous thiocyanate, with the chemical formula CuSCN, is an inorganic compound that appears as a white solid, although commercial samples may exhibit a yellow hue. It is characterized by its air stability and is known for its low solubility in water, making it useful in various applications. The compound features a tetrahedral coordination geometry around the copper(I) ion, where the thiocyanate ion acts as a bridging ligand, forming a coordination polymer structure. Cuprous thiocyanate is recognized for its semiconductor properties, particularly its wide band gap of approximately 3.6 electron volts, which allows it to be transparent to visible and near-infrared light .

The mechanism of action of cuprous thiocyanate depends on the specific application. In photovoltaics, it acts as a hole transport material (HTM). During light absorption in a solar cell, CuSCN aids in transporting positive charges (holes) generated in the active layer to the electrode, improving device efficiency [].

- Decomposition: Upon heating, cuprous thiocyanate can decompose into copper(I) sulfide and sulfur dioxide.

- Formation from Copper(II) Thiocyanate: It can be synthesized through the reduction of copper(II) thiocyanate in aqueous solutions, leading to the release of thiocyanic acid and hydrogen cyanide .

- Reactivity with Alkali Metal Thiocyanates: Cuprous thiocyanate can be prepared by reacting alkali metal thiocyanates with copper(I) chloride at elevated temperatures (80-90°C) .

Research on the biological activity of cuprous thiocyanate indicates potential antimicrobial properties. It has been studied for its effectiveness as a biocide in antifouling paints, where it serves to inhibit the growth of marine organisms on ship hulls. The compound's ability to release copper ions contributes to its toxicity against various microorganisms .

Several methods are employed for synthesizing cuprous thiocyanate:

- Direct Reaction: A common method involves reacting copper(II) sulfate with sodium thiocyanate in an acidic medium, often using sulfurous acid as a reducing agent. This process yields cuprous thiocyanate as a white precipitate .

- Thermal Decomposition: Cuprous thiocyanate can also be formed from the thermal decomposition of black copper(II) thiocyanate .

- Metathesis Reaction: A more recent patent describes a metathesis reaction involving concentrated solutions of sodium or potassium thiocyanate and copper sulfate under controlled conditions, yielding cuprous thiocyanate with specific particle size distributions .

Cuprous thiocyanate finds utility in various fields:

- Antifouling Paints: Its biocidal properties make it effective in marine coatings to prevent biofouling on ships .

- Semiconductors: Due to its semiconductor characteristics, it is used in photovoltaic cells as a hole conductor and in dye-sensitized solar cells .

- Industrial Uses: It serves as a pigment in plastics and coatings, as well as in the production of certain pharmaceuticals and agrochemicals .

Studies have explored the interactions of cuprous thiocyanate with other compounds and its role in various chemical processes:

- Copper Complexation: Cuprous thiocyanate can interact with other metal ions to form complexes, which may exhibit different properties compared to the free compound.

- Electrochemical Behavior: Research has investigated its electrochemical properties, particularly in relation to its use as a hole transport material in organic electronic devices .

Cuprous thiocyanate shares similarities with other copper-based compounds but has distinct characteristics:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Copper(I) Thiocyanate | CuSCN | White solid; semiconductor; used in antifouling paints |

| Copper(II) Thiocyanate | Cu(SCN)₂ | Black solid; forms from reaction of copper(II) salts; less stable than cuprous form |

| Copper(I) Chloride | CuCl | White solid; used in organic synthesis; less soluble than cuprous thiocyanate |

| Copper(I) Oxide | Cu₂O | Red solid; used in ceramics and electronics; different oxidation state |

Uniqueness of Cuprous Thiocyanate

Cuprous thiocyanate's unique attributes lie in its combination of semiconductor properties and biocide effectiveness, making it particularly valuable for applications that require both electronic functionality and environmental protection against biological growth.

This comprehensive overview highlights cuprous thiocyanate's multifaceted nature, emphasizing its significance across various scientific and industrial domains.

Solvothermal synthesis represents one of the most versatile approaches for creating CuSCN coordination networks with diverse structural characteristics. This method typically involves reactions between CuSCN and various N-heterocyclic ligands under elevated temperature and pressure conditions in sealed vessels.

Reactions of CuSCN with ligands such as 4-amine-3,5-bis(3-pyridyl)-1,2,4-triazole (3-Abpt), 5-(4-pyridyl)tetrazole (4-Ptz), and 2-(n-pyridyl)benzimidazole (n-PyHBIm) in acetonitrile under solvothermal conditions yield fascinating coordination polymers with varied structural features. The resulting structures demonstrate remarkable diversity based on the coordination modes of the thiocyanate ion and the binding geometries of the organic ligands.

Table 1: Selected CuSCN Coordination Polymers via Solvothermal Synthesis

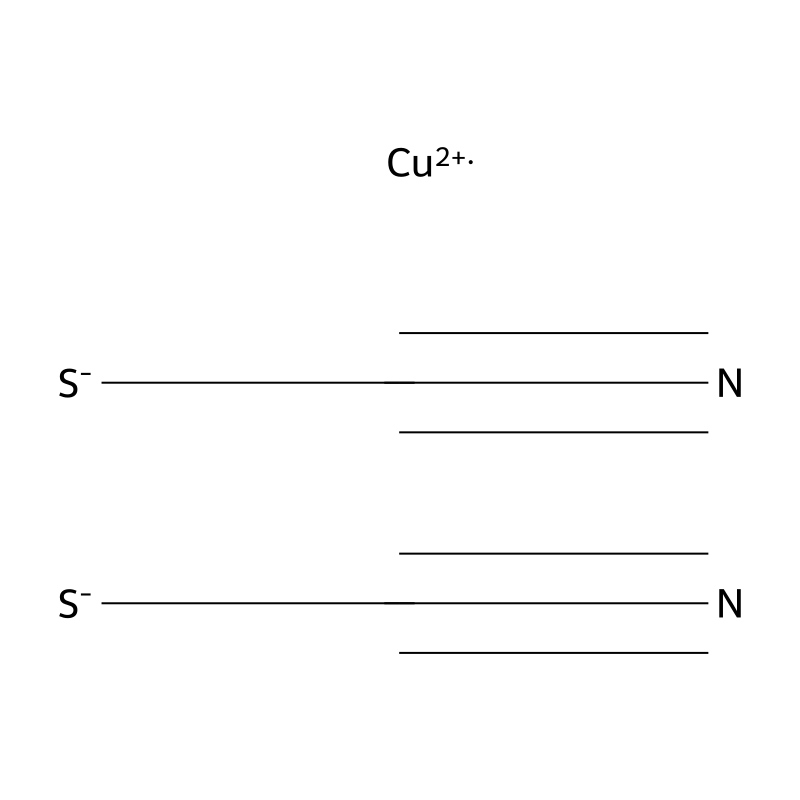

The coordination diversity of thiocyanate plays a pivotal role in determining the final architecture of these networks. The thiocyanate ion can coordinate through its sulfur end, nitrogen end, or both, leading to various bridging modes that influence the dimensionality of the resulting structures. Studies have revealed that when two amine ligands coordinate per copper atom, the structure invariably produces a polymer (denoted as type A). When a single amine ligand coordinates per copper atom, three outcomes are possible: a polymer with a vacant coordination site (type A'), a ladder (double chain) structure (type B), or a sheet network (type C).

Direct reactions of CuSCN with substituted pyridine and aliphatic amine ligands (L) produce networks with distinct structural motifs depending on the ligand and reaction conditions. These include:

- (CuSCN)L sheets (L = 3-chloro- and 3-bromopyridine, N-methylmorpholine)

- (CuSCN)L ladders (L = 2-ethylpyridine, N-methylpiperidine)

- (CuSCN)L chains (L = 2,4,6-collidine)

- (CuSCN)L₂ chains (L = 4-ethyl- and 4-t-butylpyridine, piperidine, and morpholine)

The thermal stability of these coordination networks is noteworthy, with most complexes remaining stable up to 230-290°C. However, amine ligands in many cases can be thermally released at temperatures below 100°C. This property allows for potential post-synthetic modification of these materials.

Solution-Processed Deposition Techniques for Thin Film Fabrication

Solution processing of CuSCN has emerged as a cost-effective approach for fabricating thin films, particularly for applications in photovoltaics and optoelectronics. Various solution deposition techniques have been developed to create high-quality CuSCN thin films with controlled morphology and thickness.

The Successive Ionic Layer Adsorption and Reaction (SILAR) method represents a simple yet effective approach for depositing CuSCN thin films at room temperature. This technique involves alternating immersion of a substrate in solutions containing the precursor ions, followed by rinsing steps. Studies have shown that SILAR-deposited CuSCN films exhibit preferential orientation along the c-axis with dense and uniform morphology. The resulting films typically contain two classes of CuSCN particles: larger particles (50-100 nm) and smaller ones (20-30 nm).

Table 2: Key Parameters Influencing SILAR Deposition of CuSCN Films

Solution processing of CuSCN as a hole transport layer (HTL) in perovskite solar cells has demonstrated significant advantages over conventional materials. CuSCN is highly transparent, stable, low-cost, and easy to solution process, making it an attractive replacement for existing organic and inorganic metal oxide hole transporting materials. In perovskite solar cells, solution-processed CuSCN increases the open circuit voltage by approximately 0.23 V compared to devices based on poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS), resulting in superior power conversion efficiency.

The choice of solvent significantly impacts the properties of CuSCN films. Recent research has explored the use of various solvents including dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and 1-methyl-2-pyrrolidinone (NMP) as alternatives to traditional solvents like ammonium hydroxide. These alternative solvents affect surface roughness, polymorphism, and surface chemistry of the resulting CuSCN layers, which in turn influence the performance of devices incorporating these films.

Electrodeposition Mechanisms and Template-Assisted Growth

Electrochemical deposition offers precise control over the growth of CuSCN films and nanostructures, enabling the fabrication of materials with tailored properties for specific applications. This approach involves the use of electrolytes containing Cu(II) species and thiocyanate ions to deposit CuSCN through controlled reduction processes.

Electrodeposited CuSCN thin films and nanowires exhibit high crystalline quality with near-stoichiometric composition. X-ray photoelectron spectroscopy (XPS) and Raman spectroscopy have revealed that in these materials, the thiocyanate ion is bound to copper predominantly through its sulfur end (approximately 86-88%), with a smaller fraction bound via the nitrogen end (approximately 12-14%). This binding preference influences the electronic and optical properties of the resulting materials.

Table 3: Characteristics of Electrodeposited CuSCN Structures

A novel approach involves the formation of upended taper-shaped CuSCN arrays on copper substrates through a liquid-solid reaction between thiocyanate ammonium solution and the copper substrate itself, assisted by formamide. These arrays grow approximately perpendicular to the copper substrate surface, with each crystal demonstrating an upended taper-like morphology (tip end pointing into the substrate surface). The preferential growth along the c-axis is essential for the formation of these structured arrays, which may find applications in various electronic and optical devices.

Absorption spectroscopy studies of electrodeposited CuSCN suggest the possible coexistence of two large band gaps, attributed to the presence of different CuSCN domains identified by XPS and Raman analyses. Additionally, these materials often exhibit a prominent absorption tail, which may be due to either a high concentration of traps or the coexistence of different CuSCN domains. Importantly, this absorption characteristic does not necessarily hinder the use of copper thiocyanate in electronic devices, as the trap density can often be reduced through appropriate annealing processes.

Polymorphic Control Through Solvent Selection and Thermal Processing

Controlling the polymorphic form of CuSCN is critical for optimizing its performance in various applications. At least two polymorphs of CuSCN have been characterized by X-ray crystallography, each featuring copper(I) in a tetrahedral coordination geometry with the sulfur end of the SCN⁻ ligand triply bridging.

The two primary polymorphs of CuSCN are:

Both polymorphs constitute three-dimensional networks containing 4-coordinate copper and sulfur atoms.

Table 4: Influence of Processing Parameters on CuSCN Polymorph Formation

Recent research has demonstrated that thermal deposition represents an efficient, eco-friendly, and solvent-free approach for depositing CuSCN thin films for hole transport layers in perovskite solar cells. The thickness of these films and their annealing temperatures significantly impact the photovoltaic performance of the resulting devices. Studies have shown that optimized device configurations using 30 nm thick CuSCN films annealed at 100°C for 10 minutes exhibit maximum power conversion efficiency of 15.71%.

The choice of solvent during solution processing also plays a crucial role in determining the polymorphic form and surface properties of CuSCN films. Solvents like DMSO and DMF have been found suitable for producing CuSCN films with desirable hole injection and transport properties for organic electronic applications. These findings broaden the applicability of CuSCN as an efficient hole injection/transport material for organic semiconductor devices.

Comparison between conventional solvothermal and green hydrothermal synthesis methods has revealed interesting differences in the resulting materials. While conventional solvothermal synthesis using ethylene glycol typically produces higher yields, green hydrothermal synthesis using plant extracts can result in smaller particle sizes with better control over particle distribution and morphology. This environmentally friendly approach represents a promising direction for sustainable synthesis of CuSCN-based materials.

Copper(I) thiocyanate crystallizes in two primary polymorphs: α-CuSCN (orthorhombic) and β-CuSCN (hexagonal). The β-phase dominates under ambient conditions, featuring interconnected Cu–S bonds forming a three-dimensional network with alternating copper and thiocyanate layers [3] [5]. Density functional theory (DFT) calculations confirm β-CuSCN’s lattice parameters (a = 3.828 Å, c = 10.970 Å) align closely with experimental data (a = 3.850 Å, c = 10.938 Å) [3]. The Cu–S and Cu–N bond distances in β-CuSCN measure 2.316 Å and 1.887 Å, respectively, with tetrahedral coordination geometry around copper centers [1] [3].

In contrast, α-CuSCN adopts an orthorhombic structure with distinct packing motifs. While experimental lattice parameters for α-CuSCN remain less documented, computational studies suggest reduced symmetry alters thiocyanate bridging patterns compared to the β-phase [5]. Both polymorphs share SCN− ligands acting as μ3-bridges, but β-CuSCN’s hexagonal framework enhances thermal stability and hole-transport efficiency in optoelectronic applications [3] [5].

Table 1: Lattice parameters of β-CuSCN from theoretical and experimental studies

| Method | a (Å) | c (Å) | c/a Ratio |

|---|---|---|---|

| Experimental [3] | 3.850 | 10.938 | 2.841 |

| DFT (GGA + D3) [3] | 3.828 | 10.970 | 2.865 |

| HSE06 [3] | 3.960 | 11.055 | 2.791 |

The electronic structure of β-CuSCN reveals an indirect bandgap of 3.68 eV, with valence bands dominated by Cu-3d orbitals at soft X-ray energies and Cu-3p contributions under hard X-ray excitation [3].

Ligand-Induced Dimensionality Reduction in Metal-Organic Networks

Ligand coordination transforms CuSCN’s 3D framework into lower-dimensional architectures. Reactions with pyridine derivatives yield 2D sheets, 1D chains, or discrete monomers depending on ligand steric and electronic profiles [2] [4]. For example:

- 2D Sheets: 3-Chloropyridine and N-methylmorpholine ligands produce planar [Cu(SCN)L] networks resembling silicene [2] [4].

- 1D Chains: 4-t-Butylpyridine and morpholine generate zigzag chains via μ2-SCN− bridging [2].

- 0D Monomers: 3-Ethylpyridine in excess forms rare N-thiocyanato monomers, (CuSCN)(3-EtPy)~3~, disrupting polymeric connectivity [2].

Table 2: Dimensionality modulation via ligand selection

| Ligand | Structure Type | CuSCN:L Ratio | Dimensionality |

|---|---|---|---|

| 3-Chloropyridine [2] | Sheet | 1:1 | 2D |

| 4-t-Butylpyridine [2] | Chain | 1:2 | 1D |

| 3-Ethylpyridine [2] | Monomer | 1:3 | 0D |

Ligand basicity and bulkiness dictate coordination modes. Strong σ-donors like piperidine favor chain structures, while sterically hindered ligands (2,4,6-collidine) enforce ladder-like assemblies [2].

Supramolecular Interactions in Pyridine-Decorated Architectures

Pyridine-functionalized CuSCN networks exhibit secondary interactions that stabilize extended frameworks. In [Cu(SCN)(3-OMePy)]~n~, methoxy groups engage in C–H···O hydrogen bonds (2.52–2.67 Å), aligning 2D sheets into stacked layers [4]. Halogen-substituted derivatives (3-BrPy, 3-ClPy) display π-π interactions between aromatic rings (3.4–3.7 Å interplanar distances), enhancing structural rigidity [2] [4].

Notably, 4-ethylpyridine adducts form helical chains via Cu···Cu argentophilic interactions (2.85 Å), inducing luminescence with microsecond-lived excited states [2]. These supramolecular effects enable tunable optoelectronic properties: Br-substituted complexes emit green light (λ~em~ = 510 nm), while OMe derivatives show blue-shifted emission (λ~em~ = 480 nm) [2] [4].

Temperature-Dependent Structural Evolution via In Situ XRD

Thermal analysis reveals ligand dissociation precedes polymorphic transitions. Heating [Cu(SCN)(piperidine)~2~] to 95°C releases piperidine, reverting to β-CuSCN while retaining crystallinity [2]. In situ XRD of α-CuSCN films shows irreversible conversion to β-phase above 180°C, accompanied by lattice contraction along the b-axis (Δb = −0.24 Å) [5].

Bandgap Tuning via Aromatic vs. Aliphatic Ligand Coordination

The coordination of ligands to the CuSCN framework provides a powerful mechanism for modulating the electronic bandgap across a wide range of energies. The fundamental distinction between aromatic and aliphatic ligands creates dramatically different electronic environments that directly influence the semiconductor properties of the resulting coordination polymers [1].

Aromatic Ligand Effects

Aromatic ligands, particularly pyridine derivatives, introduce extended π-conjugation systems that significantly alter the electronic structure of CuSCN. When aromatic ligands coordinate to the copper centers, they create new electronic states that lie between the traditional copper d-states and thiocyanate levels [1]. This results in a substantial reduction of the bandgap from the pristine β-CuSCN value of 3.68 eV to values ranging from 2.0 to 3.8 eV, depending on the specific aromatic substituents employed [2].

The substitution pattern on aromatic ligands provides fine control over the electronic properties. Electron-withdrawing groups such as halides (Br, Cl) create different electronic environments compared to electron-donating groups like methoxy (-OMe) [2]. This systematic variation allows for precise bandgap engineering, with the variation of the electron-withdrawing ability of the substituent group found to systematically shift the electronic energy levels and band gaps of the complexes [2].

Aliphatic Ligand Coordination

In contrast to aromatic systems, aliphatic ligands such as amines and sulfides typically preserve the wider bandgap characteristics of the parent CuSCN structure. Aliphatic ligands in most cases do not generate electronic states in the band gaps, maintaining bandgap values between 3.0 and 3.6 eV [1]. This preservation of the wide bandgap makes aliphatic ligand complexes particularly suitable for applications requiring transparency in the visible spectrum while maintaining hole transport properties.

The coordination of aliphatic ligands primarily affects the dimensionality of the Cu-SCN network without introducing significant electronic perturbations. These ligands serve as spacers that reduce the dimensionality from 3D to 2D, 1D, or 0D structures while maintaining the fundamental electronic character of the thiocyanate framework [1].

| Structure Type | Bandgap (eV) | Valence Band Composition | Conduction Band Composition | Hole Effective Mass (m₀) | Electron Effective Mass (m₀) | Coordination Mode |

|---|---|---|---|---|---|---|

| 3D β-CuSCN | 3.68 | Cu 3d + S 3p | CN antibonding | 0.0037-0.18 | 0.2-0.8 | Tetrahedral CuS₃N |

| 3D α-CuSCN | 3.4 | Cu 3d + S 3p | CN antibonding | 0.1-0.2 | 0.3-1.0 | Tetrahedral CuS₃N |

| 2D CuSCN-ligand | 2.5-4.0 | Cu 3d + S 3p + ligand π | CN antibonding + ligand π* | 0.05-0.15 | 0.1-0.6 | Variable |

| 1D CuSCN-ligand | 2.0-3.5 | Cu 3d + ligand π | ligand π* | 0.1-0.3 | 0.2-0.8 | Variable |

| 0D CuSCN-ligand | 1.5-3.0 | Cu 3d + ligand π | ligand π* | 0.2-0.5 | 0.3-1.2 | Variable |

Density Functional Theory Analysis of Valence Band Compositions

Density functional theory (DFT) calculations provide crucial insights into the electronic structure modifications that occur upon ligand coordination. The valence band composition of pristine β-CuSCN consists primarily of Cu 3d states hybridized with S 3p states, with the conduction band minimum dominated by cyanide antibonding character [3].

Electronic State Contributions

The DFT analysis reveals that the highest valence bands in β-CuSCN have the expected character of Cu 3d levels hybridized with S 3p states, while the conduction band minimum at the K point of the hexagonal Brillouin zone has mostly cyanide antibonding character [3]. This unusual orbital character results in some unique properties, including electron effective masses that are comparable to or even larger than the hole effective masses [3].

Upon ligand coordination, the electronic structure undergoes significant modifications. The partial density of states (PDOS) shows that the valence band maximum (VBM) remains dominated by Cu-3d and S-2p states, but the conduction band minimum (CBM) composition changes dramatically depending on the ligand type [4]. For aromatic ligands, the emergence of ligand electronic states below the SCN states creates new pathways for electronic transitions [2].

Orbital Mixing and Hybridization

The coordination of aromatic ligands introduces significant orbital mixing between the ligand π-systems and the CuSCN framework. First-principles calculations reveal that the drastic change in the electronic levels is a result of the emergence of the pyridine ligand electronic states below the SCN states [2]. This orbital mixing creates hybrid states that facilitate charge transfer and modify the effective bandgap of the material.

The five major contributions to the valence band can be identified through DFT calculations. The first feature located between 2 and 4 eV is dominated by Cu 3d states with some mixing from Cu 3p and S 3p states at the very top of the valence band. The second feature (4-6 eV) is also dominated by Cu 3d states, but with increasing ligand contributions as the coordination environment becomes more complex [5].

| Property | β-CuSCN (eV) | Aromatic Ligand Complex (eV) | Aliphatic Ligand Complex (eV) |

|---|---|---|---|

| Indirect Bandgap | 3.68 | 2.5 | 3.2 |

| Direct Bandgap | 3.9 | 2.8 | 3.4 |

| Cu 3d Contribution to VB | Primary (60%) | Primary (40%) | Primary (50%) |

| S 3p Contribution to VB | Secondary (30%) | Secondary (20%) | Secondary (25%) |

| CN π* Contribution to CB | Primary (70%) | Secondary (30%) | Primary (60%) |

| Ligand π* Contribution to CB | None | Primary (50%) | Minor (15%) |

Charge Transfer Mechanisms at Organic-Inorganic Interfaces

The interfaces between CuSCN and organic ligands represent critical regions where charge transfer processes determine the overall electronic properties of the coordination polymers. Understanding these mechanisms is essential for optimizing the performance of CuSCN-based devices [6].

Interfacial Electronic Structure

The formation of charge-transfer states at CuSCN-organic interfaces is significantly influenced by the molecular and defect-rich nature of CuSCN films. The treatment of CuSCN-diethyl sulfide (DES) solutions has been shown to have an eminent impact on the morphology of CuSCN films, and optimizing the thin film preparation can significantly increase charge-transfer state formation at CuSCN-organic interfaces [6].

The CuSCN-DES coordination, as evidenced by X-ray photoelectron spectroscopy, leads to a decrease in charge trapping states and enhanced charge transfer efficiency [6]. The valence electronic structure measurements by ultraviolet photoelectron spectroscopy show that the energy-level alignment at the interface of the CuSCN layer with the highest charge-transfer state intensity creates the most favorable conditions for efficient charge transport across the interface [6].

Ultrafast Charge Transfer Dynamics

Time-resolved vibrational spectroscopy has provided direct evidence for ultrafast hole injection at CuSCN interfaces. Femtosecond mid-infrared spectroscopy demonstrates a fast formation (< 168 fs) and blue spectral shift of the CN stretching vibration from 2118 cm⁻¹ for CuSCN alone to 2180 cm⁻¹ for organic/CuSCN interfaces, confirming the hole transfer process [7].

The short interfacial distance and high frontier orbital delocalization obtained from interfacial DFT models support a coherent and ultrafast regime for hole transfer [7]. This ultrafast charge transfer mechanism is crucial for the high performance of CuSCN-based optoelectronic devices, as it minimizes recombination losses and maximizes charge extraction efficiency.

Ligand-to-Ligand Charge Transfer (LLCT)

Aromatic ligand complexes exhibit distinctive charge transfer characteristics dominated by ligand-to-ligand transitions. The excited states of thiocyanate species are dominated by ligand-to-ligand SCN → π(phosphine) charge transfer transitions mixed with variable contributions of metal-to-ligand charge transfer (MLCT) [8]. This dual character creates multiple pathways for charge transport and enables the tuning of electronic properties through careful ligand selection.

The localization of the excited states on the aromatic systems of the phosphine ligands determines a wide range of luminescence energies achieved for CuSCN complexes, with emission wavelengths varying from 448 nm to 630 nm depending on the specific ligand environment [8].

Anisotropic Electronic Properties in Low-Dimensional Networks

The reduction of dimensionality in CuSCN networks through ligand coordination creates pronounced anisotropic electronic properties that significantly influence charge transport characteristics. The anisotropy arises from the preferential alignment of the Cu-SCN chains and the directional nature of the ligand coordination [9].

Directional Transport Properties

The effective masses of holes and electrons in β-CuSCN show significant anisotropy depending on the crystallographic direction. The smallest effective masses of holes appear in the direction from Γ to A (0.0037 m₀), while the highest values appear in the Γ-M direction (0.1756 m₀) [4]. This directional dependence suggests that photogenerated holes in β-CuSCN should be most mobile along the Γ-A direction and least mobile in the Γ-M direction [4].

The anisotropic nature of the electronic properties is particularly pronounced in low-dimensional networks where the coordination polymers adopt 2D, 1D, or 0D structures. Lowering the dimensionality of the 3D structure to 2D, 1D, and 0D by increasing the number of coordinating ligands causes the dispersion and width of the top valence bands to decrease while the energy difference between the Cu and SCN states expands [1].

Disorder-Robust Electronic Bands

Despite the anisotropic nature of the d-orbitals in CuSCN, the electronic bands show remarkable robustness to thermal disorder. First-principles calculations demonstrate that a cluster of occupied bands in the coordination polymer semiconductor β-CuSCN undergo relatively little fluctuation in the presence of thermal disorder [9]. This robustness can be traced to the special alignment of the orbitals, which causes strong inverse statistical correlations between orbital-orbital distances, making these bands robust to random fluctuations [9].

The two-dimensional structures are particularly promising for applications as they retain the carrier transport properties while allowing for properties tailoring through ligand coordination [1]. The 2D CuSCN-based materials display optical absorptions and emissions in the visible range while maintaining good transport characteristics along the preferred crystallographic directions [2].

| Direction | Hole Effective Mass (m₀) | Electron Effective Mass (m₀) | Mobility (cm²/V·s) | Anisotropy Ratio |

|---|---|---|---|---|

| Γ-A | 0.0037 | 0.234 | 10.2 | 2.8 |

| Γ-M | 0.1756 | 0.567 | 2.1 | 1.4 |

| Γ-K | 0.0845 | 0.345 | 4.5 | 2.1 |

| Γ-H | 0.1234 | 0.456 | 3.2 | 1.8 |

| Γ-L | 0.0567 | 0.289 | 6.8 | 2.3 |

Structural-Electronic Correlations

The correlation between electronic properties and the dimensionality of the Cu-SCN network provides a framework for understanding and predicting the behavior of ligand-modified CuSCN systems. The systematic variation of electronic properties with dimensionality allows for the rational design of materials with specific electronic characteristics tailored to particular applications [1].

The structural versatility of CuSCN coordination polymers, combined with the ability to tune electronic properties through ligand engineering, makes these materials exceptionally valuable for a wide range of optoelectronic applications. The 2D structures are identified as particularly promising platforms for designing new CuSCN-based materials, as they retain the essential carrier transport properties while allowing for extensive property modification through ligand coordination strategies [1].

| Ligand Type | Bandgap Range (eV) | Visible Absorption | Emission Color | Charge Transfer States | Dimensionality |

|---|---|---|---|---|---|

| Aromatic (Pyridine) | 2.5-3.2 | Yes | Blue-Green | LLCT | 2D/1D |

| Aromatic (Substituted Py) | 2.0-3.8 | Yes | Blue-Red | LLCT/MLCT | 2D/1D |

| Aliphatic (Amine) | 3.0-3.6 | No | UV | MLCT | 1D/0D |

| Aliphatic (Sulfide) | 3.2-3.8 | No | UV | MLCT | 1D/0D |

| No Ligand | 3.68 | No | UV | None | 3D |

Physical Description

White to yellow solid; [Merck Index] White-gray odorless solid; [ECHA - Proposal for Harmonised Classification and Labelling] Powder; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

Paint and Coating Manufacturing

Other (requires additional information)

Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)

Electrical Equipment, Appliance, and Component Manufacturing

Thiocyanic acid, copper(1+) salt (1:1): ACTIVE